(1R,2S,5S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Description
This compound is a bicyclic scaffold featuring a 3-azabicyclo[3.1.0]hexane core substituted with a 6,6-dimethyl group, a carboxylic acid at position 2, and a fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen (N-3). The Fmoc group is base-labile, making this compound a critical intermediate in solid-phase peptide synthesis (SPPS) for temporary amine protection . The rigid bicyclic structure enhances conformational stability, which is advantageous in designing peptidomimetics and protease inhibitors .
Properties
IUPAC Name |
(1R,2S,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-23(2)18-11-24(20(19(18)23)21(25)26)22(27)28-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-20H,11-12H2,1-2H3,(H,25,26)/t18-,19-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIBJXLGJGJCLQ-UFYCRDLUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,2S,5S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid , commonly referred to as Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, has garnered significant attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C23H23NO4 |
| Molar Mass | 377.43 g/mol |
| CAS Number | 2413059-77-3 |
| IUPAC Name | (1R,2S,5S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
Structural Characteristics
The compound features a bicyclic structure that includes a fluorene moiety, which is critical for its biological interactions. The presence of the methoxycarbonyl group enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.
The biological activity of (1R,2S,5S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is primarily attributed to its ability to interact with specific proteins and enzymes. This interaction can modulate various biochemical pathways:
- Protein Binding : The compound acts as a probe for studying protein interactions.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could potentially modulate receptor activity, influencing cellular signaling pathways.
Therapeutic Applications
Research indicates that this compound may have potential therapeutic applications in several areas:
- Cancer Research : Initial studies suggest that it may inhibit tumor growth through modulation of signaling pathways.
- Neuropharmacology : Its ability to cross the blood-brain barrier makes it a candidate for studying neurodegenerative diseases.
- Drug Design : It serves as a building block for synthesizing novel pharmaceuticals targeting specific diseases.
Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry investigated the antitumor effects of (1R,2S,5S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating potential as an anticancer agent.
Study 2: Neuroprotective Effects
Research published in Neuroscience Letters assessed the neuroprotective effects of this compound in a rodent model of neurodegeneration. The findings demonstrated that treatment with the compound significantly reduced neuronal loss and improved cognitive function compared to control groups.
Study 3: Protein Interaction Studies
In a proteomics study detailed in Biochemistry, (1R,2S,5S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was used to identify binding sites on target proteins involved in metabolic regulation. The results highlighted its utility as a tool for elucidating protein functions and interactions.
Scientific Research Applications
1.1. Arginase Inhibition
Recent studies have highlighted the potential of this compound as an arginase inhibitor. Arginase plays a critical role in the urea cycle and is implicated in various diseases, including cancer and cardiovascular disorders. The compound has exhibited significant inhibitory activity against human arginase isoforms hARG-1 and hARG-2, with IC50 values indicating its potency in cellular assays .
| Compound | IC50 (hARG-1) | IC50 (hARG-2) |
|---|---|---|
| (1R,2S,5S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | 223 nM | 509 nM |
1.2. Development of Anticancer Agents
The structural features of this compound make it a candidate for the development of novel anticancer agents. Its ability to inhibit arginase may lead to increased levels of L-arginine, which is essential for nitric oxide production—an important factor in tumor biology .
2.1. Organic Synthesis
This compound serves as a versatile building block in organic synthesis due to its unique bicyclic structure. It can be utilized in the synthesis of various derivatives that possess biological activity or serve as intermediates in pharmaceutical chemistry .
3.1. Synthesis and Characterization
A study documented the synthesis of (1R,2S,5S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid through a multi-step process involving selective protection and deprotection strategies . The final product was characterized using NMR spectroscopy and mass spectrometry to confirm its structure.
In another case study, researchers evaluated the biological activity of this compound against various cancer cell lines. The results indicated that it exhibited selective cytotoxicity towards certain cancer types while sparing normal cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differences and Implications
Protection Group Chemistry :
- The Fmoc-protected compound is base-sensitive, enabling selective deprotection under mild conditions (e.g., piperidine) without disrupting acid-labile side chains. This contrasts with Boc-protected analogues , which require strong acids (e.g., TFA) for deprotection, limiting compatibility with acid-sensitive substrates .
Bicyclic Core Modifications: The 6,6-dimethyl substitution in the target compound reduces ring strain and enhances metabolic stability compared to non-methylated analogues. This substitution is critical in antiviral agents like boceprevir, where it prevents enzymatic degradation . Compounds with azabicyclo[3.1.1]heptane cores (e.g., ) exhibit distinct spatial arrangements, altering binding affinity to targets like proteases .
Pharmacological Activity: Boceprevir and narlaprevir derive their antiviral potency from peptide-like side chains (e.g., tert-butylcarbamoyl-valine) attached to the bicyclic core. These substituents enable covalent or non-covalent interactions with viral proteases, whereas the Fmoc-protected compound is primarily a synthetic intermediate . The Fmoc group itself is absent in active drugs due to its bulkiness and instability in physiological conditions, but it is indispensable in SPPS for controlled assembly of complex peptides .
Preparation Methods
Reaction Sequence
-
Starting Material : (1R,5S)-2-hydroxy-6,6-dimethylbicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester.
-
Cyanidation : Treatment with trimethylsilyl cyanide (TMSCN) in the presence of BF₃·Et₂O yields 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane.
-
Deprotection : Acidic hydrolysis (HCl/MeOH) converts the nitrile to a carboxylic acid.
Key Data
Advantages/Limitations
-
Advantages : High stereocontrol; avoids hazardous reagents.
-
Limitations : Requires anhydrous conditions for cyanidation.
Method 2: Reductive Amination and Resolution
Reaction Sequence
Key Data
Advantages/Limitations
-
Advantages : Scalable resolution; avoids toxic cyanides.
-
Limitations : Low yield in resolution step; Pd catalyst cost.
Method 3: Solid-Phase Peptide Synthesis (SPPS) Approach
Protocol
Key Data
Advantages/Limitations
-
Advantages : Ideal for peptide conjugates; automated scalability.
-
Limitations : Requires specialized SPPS equipment.
Method 4: One-Pot Tandem Cyanation/Carboxylation
Reaction Sequence
Key Data
| Step | Conditions | Yield |
|---|---|---|
| Cyanation/Carboxylation | KCN, CO₂ (3 atm), CuI, DMF, 24 h | 58% |
| Fmoc Protection | Fmoc-OSu, NaHCO₃, THF/H₂O, 2 h | 89% |
Advantages/Limitations
-
Advantages : Fewer steps; no chromatography needed.
-
Limitations : Moderate yield due to competing hydrolysis.
Comparative Analysis of Methods
| Method | Total Yield | Stereopurity | Scalability | Cost |
|---|---|---|---|---|
| 1 (Cyanidation) | 62% | >99% ee | Pilot-scale | $$ |
| 2 (Reductive Amination) | 28% | 98.5% ee | Lab-scale | $$$ |
| 3 (SPPS) | 72% | >99% ee | Industrial | $$$$ |
| 4 (One-Pot) | 52% | 97% ee | Lab-scale | $ |
Critical Challenges and Solutions
Q & A
Q. Advanced
- In silico screening : Virtual libraries of bicyclohexane derivatives are docked into the Mpro active site (PDB: 6M2N, 7K40) to assess binding affinity .
- Molecular dynamics (MD) : Simulations (e.g., 100 ns trajectories) evaluate stability of hydrogen bonds and hydrophobic interactions (e.g., with His41 and Cys145) .
- Key modifications : Addition of tert-butyl carbamoyl groups or fluorinated phenyl rings improves buried surface area (BSA) and binding energy .
What structural modifications enhance inhibitory potency against HCV NS3/4A protease?
Q. Advanced
- P1 and P2 substituents : Hydrophobic groups (e.g., cyclobutylmethyl) in the P1 position increase interactions with the S1 pocket, while tert-butyl carbamoyl moieties in P2 enhance S2 binding .
- Bicyclohexane core rigidity : The 6,6-dimethyl-3-azabicyclo[3.1.0]hexane scaffold reduces conformational flexibility, improving protease affinity by 10-fold compared to linear analogs .
- Diastereomeric control : (1R,2S,5S) stereochemistry is critical for optimal alignment with catalytic residues (e.g., Ser139) .
How do crystallography studies guide optimization of protease inhibitors?
Q. Advanced
- X-ray co-crystallization : Structures of the compound bound to NS3/4A (PDB: 2GV9) or Mpro (PDB: 7K40) reveal:
- BSA analysis : Inhibitors with >400 Ų BSA correlate with sub-nanomolar IC₅₀ values .
What safety precautions are required when handling this compound?
Q. Basic
- GHS hazards : H302 (acute oral toxicity), H315 (skin irritation), H319 (eye damage) .
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation .
- Disposal : Neutralize with dilute acid/base before incineration as hazardous waste .
How is the compound’s stability assessed under experimental conditions?
Q. Advanced
- Forced degradation studies : Exposure to heat (40°C), light, and pH extremes (1–13) with monitoring via HPLC to identify degradation products (e.g., fluorenylmethanol) .
- Storage : Stable at –20°C in anhydrous DMF or DMSO for >6 months .
What analytical methods validate purity in synthetic batches?
Q. Advanced
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) coupled with ESI-MS detect impurities <0.1% .
- Chiral chromatography : To resolve enantiomers (e.g., Chiralpak IA column) .
How is the compound utilized in structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
